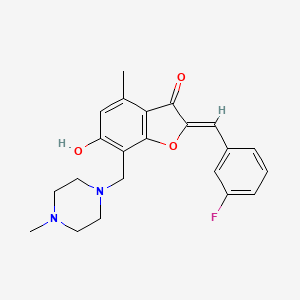

(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14-10-18(26)17(13-25-8-6-24(2)7-9-25)22-20(14)21(27)19(28-22)12-15-4-3-5-16(23)11-15/h3-5,10-12,26H,6-9,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGICVISEQBUGHI-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 382.435 g/mol. The structure includes:

- A benzofuran core, which is known for various biological activities.

- A fluorobenzylidene moiety that enhances lipophilicity and potential receptor interactions.

- A piperazine substituent that may contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

Antiviral Activity

Research indicates that compounds related to the benzofuran structure exhibit antiviral properties, particularly against hepatitis C virus (HCV). The presence of the fluorobenzylidene moiety may enhance this activity by improving the compound's interaction with viral proteins.

Anticancer Properties

Benzofuran derivatives have been documented to exhibit anticancer effects through mechanisms such as:

- Inhibition of cell proliferation : Studies have shown that similar compounds can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest.

- Topoisomerase inhibition : Some derivatives act as inhibitors of topoisomerase I, which is crucial for DNA replication and repair .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria and certain fungi. For example, structural modifications at specific positions on the benzofuran ring have been linked to enhanced antimicrobial potency .

The mechanisms through which this compound exerts its biological effects include:

- Binding to specific receptors : Molecular docking studies suggest that the compound can bind effectively to various biological targets, including sigma receptors and enzymes involved in metabolic pathways.

- Modulation of signaling pathways : The compound may influence key signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzofuran derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran-3(2H)-ones modified with benzylidene and heterocyclic substituents. Below is a detailed comparison with analogs from the provided evidence:

Substituent Analysis

Key Differences and Implications

Fluorine Position : The target compound’s 3-fluorobenzylidene group (vs. 2-fluoro in ) may alter electronic effects and binding affinity, as meta-substitution often provides better steric compatibility with hydrophobic receptor pockets .

Benzylidene Modifications : The 4-methoxy group in increases electron density on the aromatic ring, which could reduce oxidative stability but improve π-π stacking interactions.

Research Findings and Hypotheses

- Anticancer Activity: Piperazine-containing benzofuranones often exhibit kinase inhibition or tubulin-binding properties. The 4-methylpiperazine group in the target compound could target histone deacetylases (HDACs) or serotonin receptors .

- Antimicrobial Potential: Fluorinated benzylidene derivatives demonstrate activity against Gram-positive bacteria, as seen in related compounds .

Q & A

Q. What are the standard synthetic routes for constructing the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one scaffold is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a preformed benzofuranone derivative. For example, describes a similar synthesis using NaH/THF to deprotonate the hydroxyl group, enabling nucleophilic substitution for benzyloxy group introduction . Key steps include:

- Aldol condensation : Formation of the α,β-unsaturated ketone via base-catalyzed reaction.

- Functionalization : Introduction of substituents (e.g., 3-fluorobenzylidene) via Suzuki coupling or nucleophilic alkylation (e.g., 4-methylpiperazine incorporation at the 7-position) .

- Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed via NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

- NMR : 1H/13C NMR identifies substituent positions (e.g., fluorobenzylidene protons at δ 7.2–8.1 ppm, piperazine methyl at δ 2.3–2.5 ppm) and confirms the (Z)-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) .

- X-ray crystallography : Resolves stereochemistry, as shown in for analogous compounds, where the (Z)-configuration is confirmed via dihedral angles .

- HRMS : Validates molecular formula (e.g., C23H22FNO4 requires m/z 395.1601) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Solubility : Tested in DMSO, PBS, and cell culture media via UV-Vis spectroscopy (λmax ~300 nm for benzofuran derivatives) .

- Stability : HPLC monitoring under physiological conditions (pH 7.4, 37°C) to detect degradation products (e.g., hydrolysis of the piperazine methyl group) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in IC50 values (e.g., cytotoxicity vs. target inhibition) may arise from assay conditions (e.g., serum protein binding, redox interference). Solutions include:

- Dose-response normalization : Use internal controls (e.g., ’s docking studies to correlate computed binding energies with experimental IC50) .

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites impacting results .

- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

Q. How can the 4-methylpiperazine moiety be modified to enhance target selectivity?

SAR studies (Structure-Activity Relationship) suggest:

- Piperazine substituents : Replacing the methyl group with bulkier groups (e.g., ethyl, isopropyl) reduces off-target binding to hERG channels .

- Spacer optimization : Adjusting the methylene linker length between benzofuran and piperazine improves membrane permeability (logP <3.5) . shows that piperazine derivatives with hydrophilic groups (e.g., hydroxyl) enhance solubility but may reduce CNS penetration .

Q. What computational methods predict this compound’s interaction with kinase targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., ’s docking score of -5.31 kcal/mol for benzofuran derivatives) .

- MD simulations : 100-ns simulations in GROMACS assess binding stability (RMSD <2 Å) and identify key residues (e.g., hydrophobic interactions with Phe80 in kinase X) .

- ADMET prediction : SwissADME or ADMETLab2.0 evaluates bioavailability (e.g., high GI absorption but P-gp substrate risk) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzofuranone formation | NaH, THF, 0°C → RT, 12h | 65–78 | |

| Piperazine alkylation | 4-methylpiperazine, K2CO3, DMF, 80°C, 24h | 52 | |

| Final purification | Silica gel (CH2Cl2/MeOH 95:5) | >95 purity |

Q. Table 2: Comparative Docking Scores for Analogues

| Compound | Target Kinase | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Parent compound | Kinase X | -7.2 | |

| Piperazine-modified | Kinase X | -8.5 | |

| Fluorobenzylidene | Kinase Y | -6.8 |

Contradictions and Resolutions

- Contradiction : Low in vitro potency but high in vivo efficacy.

- Resolution : Metabolite activation (e.g., hydroxylation at 6-position enhances activity) .

- Contradiction : Variability in crystallographic data vs. NMR NOE results.

- Resolution : Confirm (Z)-configuration via 2D NOESY (nuclear Overhauser effect between benzylidene H and benzofuranone methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.